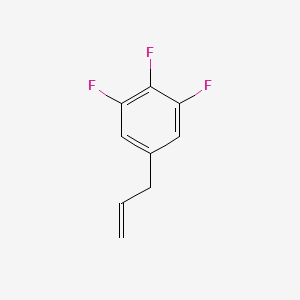

3-(3,4,5-Trifluorophenyl)-1-propene

Descripción

Significance of Fluorinated Organic Molecules in Synthetic and Mechanistic Studies

The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of modern synthetic chemistry. numberanalytics.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond significantly influence the physical, chemical, and biological properties of the resulting compounds. numberanalytics.comalfa-chemistry.com This modification can lead to enhanced thermal stability, increased lipophilicity, and improved metabolic stability, which are highly desirable traits in various applications. numberanalytics.comyoutube.com

In medicinal chemistry, for instance, the incorporation of fluorine can lead to drugs with improved efficacy, better bioavailability, and longer half-lives. youtube.comresearchgate.net It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrichemicals are organofluorine compounds. alfa-chemistry.com The altered electronic properties of fluorinated compounds can also influence their reactivity and interaction with biological targets like enzymes and receptors. youtube.comresearchgate.net

In materials science, fluorinated compounds are valued for their unique properties. numberanalytics.com Perfluorinated compounds are known for their extreme stability and are used in applications such as non-stick coatings and firefighting foams. numberanalytics.com Fluoropolymers find use in membranes, coatings, and electrical insulation, while fluorinated liquid crystals are important in display technology. numberanalytics.com

The Role of Propene Derivatives as Versatile Synthetic Intermediates

Propene, a colorless and flammable hydrocarbon gas, and its derivatives are fundamental feedstocks in a vast array of industrial processes. openpr.com They are crucial in the production of polymers, resins, elastomers, and various chemical intermediates. openpr.com Propene itself is a key intermediate in methanol-to-hydrocarbons (MTH) chemistry, a process that converts methanol (B129727) into gasoline and other hydrocarbons. rsc.org

The versatility of propene derivatives stems from the reactivity of the carbon-carbon double bond, which allows for a wide range of chemical transformations. These reactions include polymerization, oxidation, and addition reactions, which are fundamental in organic synthesis. For example, the polymerization of propene, often using specialized catalysts like ansa-zirconocenes, leads to the production of polypropylene, a widely used plastic. researchgate.net Furthermore, derivatives of propene are used as building blocks for more complex molecules. For instance, acrylonitrile, derived from propene, is a key component in the manufacturing of polymers and elastomeric fibers used in textiles and medical devices. openpr.com

Academic Research Trajectories for 3-(3,4,5-Trifluorophenyl)-1-propene and Structurally Related Systems

Academic research on this compound and similar compounds explores their potential in several areas. This compound serves as a valuable building block in organic synthesis for creating more complex molecules. smolecule.com

In the field of medicinal chemistry, the trifluoromethyl group in this compound is of particular interest. This group can enhance the molecule's interaction with hydrophobic regions of proteins and enzymes, potentially modulating their activity. smolecule.com This has led to investigations into its potential therapeutic applications in drug discovery and development. smolecule.com

In materials science, the fluorinated structure of this compound makes it a candidate for the production of advanced materials and polymers with unique properties. smolecule.com Research also delves into its role in catalysis. For example, it has been studied as a ligand in transition metal catalysis, where it may improve the reactivity and selectivity of catalytic systems. smolecule.com One area of investigation involves its use in enhancing the catalytic activity of tris(3,4,5-trifluorophenyl)borane (B12511749) in hydroboration reactions. smolecule.com

The synthesis of this compound itself is a subject of research, with methods like the Suzuki–Miyaura coupling reaction being employed. smolecule.com Researchers also explore techniques like microwave irradiation and continuous flow reactors to optimize reaction times and yields. smolecule.com

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3-trifluoro-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3/c1-2-3-6-4-7(10)9(12)8(11)5-6/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKGTLWZYXYLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641230 | |

| Record name | 1,2,3-Trifluoro-5-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213327-80-1 | |

| Record name | 1,2,3-Trifluoro-5-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3,4,5 Trifluorophenyl 1 Propene and Congeneric Structures

Strategies for the Construction of the 3,4,5-Trifluorophenyl Moiety

The introduction of multiple fluorine atoms onto an aromatic ring requires specialized techniques. The regioselective synthesis of the 3,4,5-trifluorophenyl group is a challenging task that can be approached through both classical and modern fluorination methods.

Conventional Aromatic Fluorination Techniques (e.g., Balz–Schiemann Reaction, Halex Process for aryl fluoride (B91410) formation)

Historically, two main reactions have been the cornerstones of aryl fluoride synthesis: the Balz-Schiemann reaction and the Halex process.

The Balz–Schiemann reaction transforms a primary aromatic amine into an aryl fluoride. wikipedia.orgchemistrylearner.com The process begins with the diazotization of an aniline (B41778) derivative using nitrous acid in the presence of fluoroboric acid (HBF₄). This forms a diazonium tetrafluoroborate (B81430) salt, which is often stable enough to be isolated. scientificupdate.com Subsequent thermal decomposition of this salt yields the desired aryl fluoride, along with nitrogen gas and boron trifluoride. wikipedia.orgchemistrylearner.com While effective, the reaction often requires high temperatures for the decomposition step and can be limited by the availability of the corresponding aniline precursor. scientificupdate.comnumberanalytics.com

The Halex process (halogen exchange) is a nucleophilic aromatic substitution (S_NAr) reaction widely used in industry. nih.gov It involves the displacement of an aryl chloride or bromide with a fluoride ion. wikipedia.orggaylordchemical.com This reaction is typically performed at high temperatures (150-250 °C) in polar aprotic solvents using an inorganic fluoride source, such as potassium fluoride (KF). wikipedia.orgacsgcipr.org The Halex process is most efficient for aromatic rings that are "activated" by electron-withdrawing groups, which stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. nih.govacsgcipr.org

| Method | Starting Material | Reagents | Key Features | Limitations |

| Balz–Schiemann Reaction | Primary aromatic amine (e.g., 3,4,5-trifluoroaniline) | 1. NaNO₂, HBF₄2. Heat | Broad substrate scope for various anilines. chemistrylearner.com Forms an isolable diazonium salt intermediate. scientificupdate.com | Requires high decomposition temperatures. numberanalytics.com Generates stoichiometric waste (BF₃). google.com |

| Halex Process | Activated aryl chloride (e.g., 1,2,3-trichloro-5-nitrobenzene) | KF, polar aprotic solvent (e.g., DMSO, sulfolane) | Uses inexpensive fluoride source (KF). nih.gov Suitable for large-scale industrial production. wikipedia.org | Generally requires electron-withdrawing groups on the aryl ring. gaylordchemical.comacsgcipr.org High reaction temperatures are necessary. wikipedia.org |

Nucleophilic and Electrophilic Fluorination Approaches in Aromatic Systems

Modern synthetic chemistry has expanded the toolkit for aromatic fluorination, offering milder conditions and broader substrate scopes compared to conventional methods. These can be broadly categorized into nucleophilic and electrophilic approaches.

Nucleophilic fluorination involves a fluoride ion (F⁻) acting as the nucleophile. alfa-chemistry.com While the Halex process is a key example, contemporary methods aim to overcome its limitations, such as the need for harsh conditions and electron-deficient substrates. This can be achieved through the use of transition metal catalysts (e.g., Palladium, Copper) that facilitate the substitution on less activated or even electron-rich aromatic rings. nih.govnumberanalytics.com The primary challenge in nucleophilic fluorination is the low solubility and nucleophilicity of fluoride salts, which can be mitigated by using phase-transfer catalysts or more soluble fluoride sources like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.orgalfa-chemistry.comnumberanalytics.com

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine source ("F⁺") to a nucleophilic carbon center, such as an electron-rich aromatic ring. alfa-chemistry.comwikipedia.org This approach is complementary to nucleophilic methods and is particularly effective for arenes that are not amenable to S_NAr reactions. organic-chemistry.org Modern electrophilic fluorinating agents are often based on a nitrogen-fluorine (N-F) bond. Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are stable, safe to handle, and highly effective for the fluorination of a wide range of substrates, including aromatics, enol ethers, and carbanions. alfa-chemistry.comwikipedia.orgsigmaaldrich.com

| Approach | Reagent Class | Typical Reagents | Substrate | Mechanism |

| Nucleophilic | Fluoride Salts | KF, CsF, TBAF | Electron-deficient aromatics | Nucleophilic Aromatic Substitution (S_NAr) alfa-chemistry.com |

| Electrophilic | N-F Reagents | Selectfluor®, NFSI, N-fluoropyridinium salts | Electron-rich aromatics, enolates alfa-chemistry.comwikipedia.org | Electrophilic Aromatic Substitution (S_EAr) |

Stereo- and Regioselective Assembly of the Propene Alkene Functionality

Once the 3,4,5-trifluorophenyl core is synthesized, the next crucial step is the installation of the 1-propene side chain. This requires methods that control both the position (regioselectivity) and the geometry (stereoselectivity) of the newly formed double bond.

Direct Alkene Hydrofluorination Methodologies

Direct hydrofluorination involves the addition of hydrogen fluoride (HF) across a double bond. This is the most atom-economical method, but it faces significant challenges due to the high toxicity and low acidity of HF, as well as the poor nucleophilicity of the fluoride ion. nih.govacs.org Pioneering work utilized HF-pyridine complexes (Olah's reagent), but this was limited to simple alkenes. nih.gov

Recent advancements have focused on developing new HF-based reagents that are easier to handle and more effective. nih.gov These often involve complexing HF with a base or salt to enhance its reactivity and control its delivery. One strategy employs a bifunctional activation system, such as KHSO₄, which forms a stable liquid complex with multiple HF molecules. nih.govacs.org In this system, the acidic proton of the bisulfate activates the alkene, while the hydrogen-bonded fluoride network delivers the nucleophile. nih.govacs.org Another approach uses transition metal catalysis, such as cobalt-salen complexes with Et₃N·3HF, to achieve hydrofluorination of a broad range of alkenes via a polar-radical-polar crossover mechanism. nih.govacs.org

| Reagent System | Catalyst | Substrate Scope | Key Feature |

| Pyridine-HF (Olah's Reagent) | None | Limited functional-free alkenes nih.gov | Classic method, requires large excess of reagent. |

| KHSO₄-13HF | None | Diverse, highly functionalized alkenes acs.org | Bifunctional activation of HF, inexpensive. nih.gov |

| Et₃N·3HF | Co(salen) | Simple and activated alkenes nih.govacs.org | Catalytic system, avoids strong oxidants/reductants. |

Cross-Metathesis Reactions for Trisubstituted Alkene Formation

Olefin cross-metathesis is a powerful reaction for forming carbon-carbon double bonds. It involves the exchange of substituents between two different alkenes, mediated by a transition metal catalyst, typically based on ruthenium or molybdenum. nih.govacs.org This method is particularly valuable for synthesizing trisubstituted alkenes, which can be challenging to access through other means. nih.govnih.gov

In the context of synthesizing analogs of 3-(3,4,5-Trifluorophenyl)-1-propene, cross-metathesis can be employed by reacting a 1,1-disubstituted alkene with a monosubstituted alkene. ximo-inc.com For instance, reacting a terminal alkene bearing the 3,4,5-trifluorophenyl group with propene could, in principle, form the desired product, though controlling chemoselectivity against homodimerization can be a challenge. nih.gov More advanced strategies involve the reaction between a trisubstituted and a disubstituted alkene, which can offer greater control over stereoselectivity due to steric hindrance in the catalytic cycle. ximo-inc.com The choice of catalyst, such as specific molybdenum or ruthenium monoaryloxide pyrrolide (MAP) complexes, is critical for achieving high yields and stereoretention. acs.org

Fluoroalkylation of Unsaturated Substrates (e.g., Alkene/Alkyne)

Fluoroalkylation is a distinct strategy where a fluorine-containing alkyl group is directly transferred to an unsaturated substrate like an alkene or alkyne. acs.org This method is invaluable for installing motifs such as trifluoromethyl (CF₃) or difluoroalkyl groups.

These reactions often proceed through a radical mechanism. For example, a fluoroalkyl halide (e.g., perfluorohexyl iodide) can be added across a double or triple bond in the presence of a radical initiator or a transition metal catalyst. acs.org Palladium-catalyzed tandem reactions have been developed that combine the addition of a fluoroalkyl group with a subsequent carbonylation and cyclization, enabling the one-step synthesis of complex fluoroalkylated heterocycles from simple 1,3-enynes. acs.org Another innovative, metal-free approach uses the dual properties of water as a hydrogen-bonding activator and a phase-separation medium to facilitate the reaction between difluoroenoxysilanes and unsaturated substrates, offering a sustainable route to fluoroalkylated products. acs.org These methods underscore the versatility of fluoroalkylation in creating novel fluorinated structures with potential applications in pharmaceuticals and materials science. acs.orgacs.org

Control over E and Z Alkene Stereochemistry

The stereochemistry of the double bond in propenylbenzene derivatives can significantly influence their biological activity and material properties. Therefore, precise control over the formation of E (entgegen) and Z (zusammen) isomers is a critical aspect of their synthesis. Several classic and modern olefination reactions provide reliable pathways to achieve high stereoselectivity.

The Wittig reaction , a cornerstone of alkene synthesis, offers a degree of stereochemical control based on the nature of the phosphonium (B103445) ylide employed. wikipedia.orgudel.edulibretexts.orgmasterorganicchemistry.com Unstabilized ylides, typically derived from alkyltriphenylphosphonium salts, generally favor the formation of Z-alkenes through a kinetically controlled pathway involving an early, sterically demanding transition state. wikipedia.orglibretexts.org Conversely, stabilized ylides, which contain an electron-withdrawing group that delocalizes the negative charge, tend to yield E-alkenes as the thermodynamically more stable product. wikipedia.orgmasterorganicchemistry.com The Schlosser modification, which involves deprotonation-reprotonation of the betaine (B1666868) intermediate at low temperatures, can be used to enhance the formation of the E-alkene. libretexts.org

For the synthesis of this compound, a Wittig approach would involve the reaction of 3,4,5-trifluorobenzaldehyde (B150659) with an appropriate phosphonium ylide.

A more widely used method for the stereoselective synthesis of alkenes, particularly E-isomers, is the Horner-Wadsworth-Emmons (HWE) reaction . youtube.comwikipedia.orgorganicchemistrydata.org This reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide. wikipedia.org The HWE reaction typically shows high selectivity for the E-alkene because the reaction intermediates are able to equilibrate to the thermodynamically favored anti-oxaphosphetane precursor. wikipedia.org However, modifications such as the Still-Gennari variation, which employs electron-withdrawing groups (like trifluoromethyl) on the phosphonate and non-coordinating cations, can favor the formation of Z-alkenes. youtube.com

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Alkene Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Typical Selectivity | Z-alkene (with unstabilized ylides) wikipedia.orglibretexts.org | E-alkene wikipedia.org |

| Byproduct | Triphenylphosphine (B44618) oxide | Water-soluble phosphate (B84403) ester wikipedia.org |

| Reactivity | Less reactive with hindered ketones wikipedia.org | More reactive with ketones organicchemistrydata.org |

| Control Elements | Ylide stability, salt effects, temperature wikipedia.orglibretexts.org | Phosphonate structure, counterion, temperature youtube.comorganicchemistrydata.org |

Catalytic Approaches in the Synthesis of Trifluorophenyl-Substituted Propenes

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of complex organic molecules by enabling efficient and selective carbon-carbon bond formation.

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing the carbon skeleton of molecules like this compound. The Heck reaction , catalyzed by palladium, involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.orgnih.gov For the synthesis of a related compound, 3-(3-trifluoromethylphenyl)propanal, a Heck reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal (B89532) has been successfully employed. mdpi.com This methodology could be adapted to synthesize this compound by coupling 1-bromo-3,4,5-trifluorobenzene (B146875) with propene or a suitable propene equivalent. The Heck reaction generally exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org

The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that couples an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate. libretexts.orgyoutube.com This reaction is widely used due to the stability and low toxicity of the organoboron reagents. libretexts.org To synthesize this compound via a Suzuki coupling, one could react 1-bromo-3,4,5-trifluorobenzene with allylboronic acid or its pinacol (B44631) ester in the presence of a palladium catalyst and a base.

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide or triflate in the presence of a nickel or palladium catalyst. organic-chemistry.orgpearson.com Organozinc reagents are highly reactive, often leading to faster reaction times and milder conditions. The synthesis of this compound could be achieved by reacting 1-bromo-3,4,5-trifluorobenzene with allylzinc bromide. A key advantage of the Negishi coupling is its high functional group tolerance. However, care must be taken as ligand effects can sometimes lead to erosion of stereochemistry in the products. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Organohalide/Triflate | Catalyst | Key Features |

|---|---|---|---|---|

| Heck Reaction | Alkene | Aryl/Vinyl Halide or Triflate | Palladium wikipedia.org | Good for vinylation/arylation of alkenes; often high E-selectivity. organic-chemistry.orgnih.gov |

| Suzuki Coupling | Organoboron Compound | Aryl/Vinyl Halide or Triflate | Palladium libretexts.org | Stable, non-toxic reagents; high functional group tolerance. libretexts.org |

| Negishi Coupling | Organozinc Compound | Aryl/Vinyl/Allyl Halide or Triflate | Nickel or Palladium organic-chemistry.org | High reactivity; broad scope. organic-chemistry.org |

Photocatalysis in Fluorinated Alkene Synthesis

Photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, utilizing visible light to drive chemical transformations under mild conditions. In the context of fluorinated alkene synthesis, photocatalysis can be employed to generate radical intermediates for C-C bond formation or to activate C-F bonds. mdpi.comspringernature.comacs.org

For instance, photocatalytic methods have been developed for the dimerization of α-methylstyrene and the copolymerization of styrene (B11656) with fluorinated vinyl ethers, demonstrating the potential for C-C bond formation involving styrenic systems. mdpi.com Additionally, organophotoredox catalysis can facilitate the carboxylation of fluorinated compounds using CO2. acs.org More relevant to the synthesis of the target structure, photocatalytic systems can activate C-F bonds in organofluorine compounds to generate carbon-centered radicals, which can then participate in cross-coupling reactions. springernature.comresearchgate.net This approach offers a novel disconnection for the synthesis of complex fluorinated molecules.

The general mechanism often involves a photocatalyst that, upon excitation by light, engages in a single-electron transfer (SET) process with a substrate to generate a radical ion. This reactive intermediate can then undergo further transformations to form the desired product.

Asymmetric Catalysis for Enantioselective Synthesis

The introduction of chirality into fluorinated molecules can have a profound impact on their biological activity. Asymmetric catalysis provides the most efficient route to enantiomerically enriched compounds. For structures related to this compound, where a chiral center could be introduced at the allylic position, asymmetric allylic alkylation (AAA) is a prominent strategy. whiterose.ac.uknih.govnih.govresearchgate.netmdpi.com

Palladium-catalyzed AAA reactions, in particular, have been extensively studied. whiterose.ac.uknih.govmdpi.com These reactions typically involve the reaction of a nucleophile with a π-allyl palladium intermediate generated from an allylic substrate. The use of chiral ligands on the palladium catalyst controls the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer in excess. For example, the Trost family of chiral ligands has been successfully used in the enantioselective allylic alkylation of α-fluoro-β-ketoesters. whiterose.ac.uknih.gov While a direct asymmetric synthesis of this compound is not explicitly detailed, the principles of AAA could be applied to a prochiral precursor to generate a chiral center at the carbon bearing the trifluorophenyl group.

Another approach to chiral fluorinated structures is through the asymmetric cyclopropanation of alkenes with fluorinated diazo compounds. organic-chemistry.org Rhodium-catalyzed reactions have shown high diastereoselectivity and enantioselectivity in the synthesis of trifluoromethyl-substituted cyclopropanes. organic-chemistry.org

Table 3: Asymmetric Catalytic Strategies for Chiral Fluorinated Compounds

| Method | Key Transformation | Catalyst System | Potential Application |

|---|---|---|---|

| Asymmetric Allylic Alkylation (AAA) | Formation of a chiral center adjacent to a double bond | Palladium with chiral ligands (e.g., Trost ligands) whiterose.ac.uknih.gov | Enantioselective synthesis of chiral 3-aryl-1-propenes. |

| Asymmetric Cyclopropanation | Formation of a chiral cyclopropane (B1198618) ring | Rhodium with chiral ligands organic-chemistry.org | Synthesis of chiral trifluoromethyl-substituted cyclopropanes. |

| Asymmetric Aziridination | Formation of a chiral aziridine (B145994) ring | Cobalt with chiral porphyrin ligands nih.gov | Synthesis of chiral N-fluoroaryl aziridines from alkenes. |

Green Chemistry Principles Applied to the Synthesis of Fluorinated Alkenes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of fluorinated compounds, this often involves the development of less hazardous reagents and more sustainable reaction conditions.

Development of Environmentally Benign Fluorination Reagents

Traditional fluorinating agents, such as elemental fluorine (F₂) and hydrogen fluoride (HF), are highly toxic and corrosive. The development of safer, more manageable electrophilic and nucleophilic fluorinating reagents is a key goal of green chemistry.

Selectfluor® (F-TEDA-BF₄) is a commercially available, crystalline, and relatively safe electrophilic fluorinating agent. rsc.orgmdpi.comrsc.orgsioc-journal.cnnih.gov It has been used in a wide range of fluorination reactions and can often be employed under milder conditions than traditional reagents. mdpi.com The use of Selectfluor® in ionic liquids provides a "green" fluorination medium that can be recycled and reused. rsc.org Furthermore, Selectfluor® can be used in heterogeneous photocatalytic systems with catalysts like TiO₂, allowing for efficient fluorination in aqueous media with easy catalyst recovery. acs.org

N-Fluorobenzenesulfonimide (NFSI) is another bench-stable, crystalline, and easy-to-handle electrophilic fluorinating agent. acs.orgnih.govorganic-chemistry.orgnumberanalytics.combeilstein-journals.org It is a versatile reagent that can be used for the fluorination of a wide variety of substrates, including the direct monofluorination of N-protected pyridone derivatives. acs.orgnumberanalytics.com NFSI has also been shown to be effective in mechanochemical reactions, which are performed in the absence of solvents, further enhancing the green credentials of the process. nih.govbeilstein-journals.org

Table 4: Properties of Environmentally Benign Fluorinating Reagents

| Reagent | Full Name | Type | Key Green Features |

|---|---|---|---|

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Electrophilic | Crystalline solid, stable, less hazardous than F₂/HF, usable in ionic liquids and aqueous photocatalytic systems. rsc.orgacs.org |

| NFSI | N-Fluorobenzenesulfonimide | Electrophilic | Crystalline solid, stable, easy to handle, effective in solvent-free mechanochemical reactions. nih.govnumberanalytics.combeilstein-journals.org |

Atom-Economical and Waste-Reducing Synthetic Routes

The synthesis of this compound is increasingly guided by the principles of green chemistry, which prioritize atom economy and the reduction of chemical waste. Atom-economical reactions maximize the incorporation of atoms from the reactants into the final product. Several modern catalytic methods are well-suited for this purpose, offering efficient pathways to the target compound and its analogues.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in this regard. The Suzuki-Miyaura coupling , for instance, provides a powerful means of forming the critical carbon-carbon bond. organic-chemistry.orglibretexts.org This reaction typically involves the coupling of an organoboron species, such as 3,4,5-trifluorophenylboronic acid, with an allyl halide (e.g., allyl bromide) in the presence of a palladium catalyst and a base. organic-chemistry.orgsmolecule.comwikipedia.org The primary advantage of the Suzuki coupling is the generation of inorganic salts as byproducts, which are generally non-toxic and easily removed, leading to a cleaner reaction profile compared to classical methods. researchgate.net

Another highly effective, atom-economical approach is the Heck reaction . wikipedia.orgorganic-chemistry.org This method directly couples an aryl halide, in this case, 1-bromo-3,4,5-trifluorobenzene, with propene gas. libretexts.orgbrainly.com The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.org The Heck reaction is particularly efficient as it forms the desired product by adding the aryl group across the double bond of the alkene, with the formal loss of H-X, which is neutralized by the base. wikipedia.org

The Wittig reaction offers an alternative route, converting an aldehyde to an alkene. masterorganicchemistry.com In this pathway, 3,4,5-trifluorobenzaldehyde is reacted with a phosphorus ylide, typically generated in situ from an allyl-substituted phosphonium salt and a strong base. commonorganicchemistry.comyoutube.comstackexchange.com While the Wittig reaction is a classic and reliable method for alkene synthesis, its atom economy can be lower than that of cross-coupling reactions due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. youtube.com

Below is a comparative table of these synthetic methodologies.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Advantages | Primary Byproduct |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3,4,5-Trifluorophenylboronic acid | Allyl Bromide | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High functional group tolerance, mild conditions, non-toxic boron byproducts. organic-chemistry.orgresearchgate.net | Inorganic Salts |

| Heck Reaction | 1-Bromo-3,4,5-trifluorobenzene | Propene | Palladium Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Direct coupling of simple feedstocks, high trans selectivity. organic-chemistry.org | Amine Salt (HNEt₃Br) |

| Wittig Reaction | 3,4,5-Trifluorobenzaldehyde | Allyltriphenylphosphonium bromide | Strong Base (e.g., n-BuLi) | Reliable C=C bond formation, predictable regiochemistry. masterorganicchemistry.com | Triphenylphosphine oxide |

Flow Chemistry Applications for Enhanced Safety and Efficiency

The transition from batch to continuous flow processing represents a significant advancement in the synthesis of fine chemicals, including this compound. Flow chemistry offers inherent advantages in safety, efficiency, and scalability, particularly for reactions that are highly exothermic or involve hazardous reagents. nih.gov

Furthermore, flow chemistry provides a safer environment for handling potentially hazardous materials. For example, if a synthesis involves unstable intermediates or toxic gases like propene, a flow setup confines these materials to a small, enclosed volume at any given time, significantly reducing the risks associated with storage and handling in large-scale batch processes. Recent developments in flow chemistry have demonstrated the safe and scalable synthesis of complex heterocyclic molecules, establishing a precedent for its application to intermediates like this compound. nih.gov The ability to telescope multiple reaction steps without isolating intermediates can further streamline the synthesis, reducing solvent usage and processing time.

Synthetic Utility of this compound as a Building Block

This compound is a valuable synthetic building block due to its dual reactivity, stemming from the terminal alkene and the electron-deficient trifluorinated phenyl ring. smolecule.com This allows for a wide range of chemical transformations, making it a versatile precursor for more complex molecules.

Precursor in Derivatization Reactions

The propene moiety is a key handle for derivatization. The double bond can undergo a variety of classical alkene transformations to introduce new functional groups.

Oxidation: The double bond can be oxidized to form an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). This epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce vicinal functional groups. Alternatively, oxidative cleavage can yield 3,4,5-trifluorobenzaldehyde.

Reduction: Catalytic hydrogenation of the double bond, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst, selectively reduces the alkene to yield 3-(3,4,5-trifluorophenyl)propane. This transformation is useful when the saturated alkyl chain is desired in the final target.

Hydroboration-Oxidation: This two-step process provides a route to the anti-Markovnikov alcohol, 3-(3,4,5-trifluorophenyl)propan-1-ol. This primary alcohol can be further oxidized to the corresponding aldehyde or carboxylic acid, providing a functional group handle for subsequent coupling reactions.

The following table summarizes key derivatization reactions.

| Reaction Type | Reagent(s) | Product Class | Significance |

|---|---|---|---|

| Epoxidation | m-CPBA | Epoxide | Intermediate for diols, amino alcohols, etc. |

| Hydrogenation | H₂, Pd/C | Alkane (Propylbenzene derivative) | Removes alkene reactivity, creates saturated linker. |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol | Access to terminal alcohols, aldehydes, and carboxylic acids. |

| Dihydroxylation | OsO₄ (cat.), NMO | Diol | Introduction of vicinal diol functionality. |

Intermediate in Complex Molecule Synthesis

The 3,4,5-trifluorophenyl motif is a privileged structure in medicinal and agricultural chemistry, often imparting favorable properties such as metabolic stability and enhanced binding affinity. As such, this compound serves as a crucial intermediate for introducing this valuable pharmacophore into larger, more complex molecules. smolecule.com

For example, the trifluorophenyl group is a key component of the succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, fluxapyroxad (B1673505). While the reported synthesis of fluxapyroxad may start from different materials, the assembly of its 3',4',5'-trifluoro-2'-aminobiphenyl core underscores the industrial importance of building blocks containing the 3,4,5-trifluorophenyl unit. google.com this compound can be chemically modified via the reactions described above (e.g., oxidation to the carboxylic acid) to create a side chain suitable for amide bond formation, a common linkage in many pharmaceutical and agrochemical agents.

In drug discovery, related trifluoromethylphenyl structures are integral to a variety of therapeutic candidates. For instance, compounds featuring a trifluoromethylphenyl group have been synthesized as multi-target antidiabetic agents mdpi.com and as potent antagonists of the P2X7 receptor for treating neuroinflammation. nih.gov The synthetic utility of this compound lies in its ability to act as a versatile scaffold, providing the essential trifluorophenyl core that can be elaborated into a diverse range of biologically active compounds.

Mechanistic Investigations and Reactivity Studies of 3 3,4,5 Trifluorophenyl 1 Propene

Electronic and Steric Effects of the 3,4,5-Trifluorophenyl Group on Reaction Pathways

Influence of Fluorine Substitution on Aromatic Ring Reactivity

The presence of three fluorine atoms on the benzene (B151609) ring significantly alters its electronic properties and, consequently, its reactivity. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). youtube.com This effect, transmitted through the sigma (σ) bond framework, reduces the electron density of the aromatic π-system. youtube.com

The three fluorine atoms in 3-(3,4,5-trifluorophenyl)-1-propene collectively create a potent inductive pull, making the aromatic ring substantially more electron-poor than benzene. This deactivation generally renders the ring less susceptible to electrophilic aromatic substitution reactions, as it is less capable of stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. acs.org

Conversely, while fluorine possesses lone pairs of electrons that can be donated into the ring via a resonance effect (+R or +M effect), this effect is generally weaker than its inductive counterpart for halogens. stackexchange.com The overlap between the 2p orbitals of carbon and fluorine is not as effective as with other resonance-donating groups. In the context of nucleophilic aromatic substitution (SNA_r), the strong electron-withdrawing nature of fluorine stabilizes the negatively charged Meisenheimer complex intermediate, making the ring more susceptible to attack by strong nucleophiles, although this typically requires an ortho or para relationship to a good leaving group. wyzant.com

Table 1: Electronic Properties of Fluorine Substituents

| Effect | Description | Impact on Aromatic Ring |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to high electronegativity. youtube.com | Strong deactivation; reduces reactivity towards electrophiles. |

| Resonance Effect (+R) | Donation of lone-pair electron density into the pi-system. | Weak activation; generally outweighed by the inductive effect. stackexchange.com |

Inductive and Resonance Effects on C-C Bonds

The strong -I effect of the 3,4,5-trifluorophenyl group extends beyond the aromatic ring to the propene side chain. Electron density is pulled from the allylic carbon (the CH₂ group) and, to a lesser degree, from the C=C double bond. This polarization has significant consequences for the reactivity of the propene moiety.

The C-C single bond between the ring and the propene unit is polarized, with the allylic carbon atom becoming partially electron-deficient. This influences the bond's strength and susceptibility to cleavage in certain reactions. The C=C double bond is also electronically affected. The withdrawal of electron density makes the double bond less nucleophilic than in simple alkenes like propene. youtube.com This reduced nucleophilicity means it will react more slowly with electrophiles. libretexts.org However, this electron deficiency makes the double bond more electrophilic, opening up pathways for nucleophilic attack that are not typically observed in electron-rich alkenes. youtube.com

Reactivity of the Alkene Moiety

The propene unit is a site of rich chemical reactivity, including addition reactions, radical transformations, and pericyclic processes. The electronic influence of the trifluorophenyl group is a key factor in modulating the outcomes of these reactions.

Electrophilic and Nucleophilic Addition Reactions to the C=C Double Bond

Electrophilic Addition: In a typical electrophilic addition, the alkene's π-bond acts as a nucleophile, attacking an electrophile. ucla.edulibretexts.org For this compound, the electron-withdrawing nature of the aryl group disfavors this process by reducing the nucleophilicity of the double bond. Reactions with electrophiles like hydrogen halides (HX) would proceed slower than with unsubstituted allylbenzene. The reaction mechanism involves the formation of a carbocation intermediate. chemguide.co.uk Attack by H⁺ could form either a primary carbocation or a secondary carbocation at the benzylic position. The secondary benzylic carbocation would normally be more stable; however, the powerful -I effect of the trifluorophenyl ring would significantly destabilize this adjacent positive charge, complicating the expected regioselectivity based on Markovnikov's rule. youtube.com

Nucleophilic Addition: The electron-deficient character of the alkene moiety makes it a candidate for nucleophilic addition, a reaction typically reserved for alkenes bearing strong electron-withdrawing groups like carbonyls or nitriles. youtube.comlibretexts.org In a process analogous to conjugate addition, a nucleophile can attack one of the carbons of the double bond. wikipedia.orgnih.gov This would generate a carbanion intermediate. The resulting negative charge would be stabilized through resonance delocalization into the electron-accepting trifluorophenyl ring, making this a viable reaction pathway with sufficiently strong nucleophiles. rsc.org

Table 2: Comparison of Addition Reaction Viability

| Reaction Type | Reactivity Compared to Propene | Key Intermediate | Influence of Trifluorophenyl Group |

|---|---|---|---|

| Electrophilic Addition | Lower | Carbocation chemguide.co.uk | Destabilizes the carbocation intermediate, slowing the reaction. |

| Nucleophilic Addition | Higher | Carbanion wikipedia.org | Stabilizes the carbanion intermediate, favoring the reaction. |

Radical-Mediated Transformations and Functionalizations

The propene unit is susceptible to radical reactions at two primary sites: the double bond and the allylic position.

Addition to the Double Bond: A radical species can add to the C=C bond, generating a new radical intermediate. nih.gov The regioselectivity of this addition would be governed by the formation of the more stable radical. Addition at the terminal carbon would produce a secondary radical at the benzylic position, which is stabilized by resonance with the trifluorophenyl ring.

Allylic Functionalization: The C-H bonds at the allylic position (the CH₂ group adjacent to the double bond) are weaker than typical sp³ C-H bonds. This is because the resulting allylic radical is stabilized by resonance, delocalizing the unpaired electron across the propene system and into the aromatic ring. youtube.com This makes the allylic position a prime target for radical-mediated functionalization reactions, such as allylic halogenation or oxidation. Such reactions often involve a radical chain mechanism. nih.gov

Pericyclic Reactions Involving the Propene Unit

Pericyclic reactions are concerted processes that proceed through a cyclic transition state and are governed by the rules of orbital symmetry. libretexts.org The propene unit of this compound can participate in several types of pericyclic reactions.

Cycloaddition Reactions: As an alkene, the molecule can act as a "phylodiene" or, more commonly, a dienophile in a [4+2] Diels-Alder reaction. msu.edu The electron-withdrawing trifluorophenyl group enhances its reactivity as a dienophile when paired with an electron-rich diene. Such reactions are highly stereospecific and are a powerful tool for forming six-membered rings. libretexts.org

Ene Reactions: The molecule could potentially participate in an ene reaction, which involves the reaction of an alkene having an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile").

Sigmatropic Rearrangements: These reactions involve the migration of a sigma bond across a π-electron system. libretexts.org While a simple rsc.orgsmolecule.com-hydride shift is thermally forbidden by orbital symmetry rules, photochemical conditions or the presence of specific catalysts could facilitate such rearrangements. organicchemistrydata.org More complex sigmatropic rearrangements might be possible if the molecule is further elaborated.

Elucidation of Reaction Mechanisms

Understanding the precise pathways through which this compound undergoes chemical transformations is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves mapping the reaction pathways, identifying crucial short-lived intermediates and transition states, and analyzing rate-determining steps.

While direct mechanistic studies on this compound are not extensively documented, its reaction pathways can be inferred from studies on analogous substituted styrenes and other alkenes. The reactivity is dominated by the alkene group and the activated aromatic ring.

Electrophilic Addition Reactions: The carbon-carbon double bond in the propene chain is susceptible to electrophilic attack. dalalinstitute.com Similar to styrene (B11656), the addition of an electrophile to this compound is expected to proceed via the formation of a benzylic carbocation, which is stabilized by the adjacent phenyl ring. ucalgary.ca The regioselectivity of this addition is dictated by the formation of the more stable secondary benzylic carbocation over a primary carbocation. ucalgary.ca

A well-studied example of electrophilic addition is the Prins reaction, which involves the acid-catalyzed addition of an aldehyde to an alkene. wikipedia.org For styrene, a close analog, computational studies using Density Functional Theory (DFT) have shown that the reaction with formaldehyde (B43269) in an acidic aqueous medium can proceed through a concerted pathway to form a 1,3-diol, which is the rate-determining step. nih.govnih.govdoaj.org This diol can then undergo further reactions, such as elimination to form an allylic alcohol or cyclization to yield a 1,3-dioxane (B1201747). wikipedia.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The alkene moiety can also participate in various transition metal-catalyzed reactions. The Heck reaction, for instance, involves the palladium-catalyzed coupling of an aryl halide with an alkene. nobelprize.org A plausible pathway for this compound would involve coordination of the palladium catalyst to the alkene, followed by insertion and subsequent elimination steps. The general mechanism for palladium-catalyzed cross-coupling reactions follows a well-established catalytic cycle involving three main steps: oxidative addition of an electrophile to a Pd(0) catalyst, transmetalation with a nucleophilic partner, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. nih.govacs.org

The transient species formed during a reaction provide critical insight into the mechanism. For this compound, the key intermediates and transition states depend on the specific reaction type.

In Electrophilic Additions: As mentioned, the key intermediate in electrophilic additions is a resonance-stabilized benzylic carbocation. The positive charge is delocalized across the benzylic carbon and the aromatic ring. The electron-withdrawing trifluorophenyl group is expected to destabilize this carbocation relative to that of unsubstituted styrene, potentially slowing the reaction rate.

In the case of the Prins reaction, DFT calculations on styrene and propene have identified several key transition states (TS). nih.govnih.gov

TS1: A concerted transition state leading to the formation of a 1,3-diol, identified as the rate-determining step. nih.govnih.gov

TS2: A transition state for the bimolecular elimination from the 1,3-diol to produce an allylic alcohol. nih.govnih.gov

TS3 & TS4: Transition states involved in the conversion of the 1,3-diol to a 1,3-dioxane via a newly identified hemiacetal intermediate. nih.govnih.gov Interestingly, while a carbocation is often proposed in the classical mechanism, computational models suggest it can be bypassed in the presence of a water cluster, leading directly to the 1,3-diol. nih.govnih.gov

Table 1: Key Intermediates and Transition States in Analogous Alkene Reactions

| Reaction Type | Key Intermediate(s) | Key Transition State(s) | Supporting Evidence/Analogy |

|---|---|---|---|

| Electrophilic Addition (General) | Benzylic Carbocation | TS leading to carbocation formation | Studies on styrene and other alkenylbenzenes ucalgary.ca |

| Prins Reaction | 1,3-Diol, Hemiacetal | TS1 (concerted diol formation), TS2 (elimination), TS3/TS4 (dioxane formation) | DFT calculations on styrene and propene nih.govnih.govdoaj.org |

| Palladium-Catalyzed Cross-Coupling | Organopalladium(II) complexes, π-allyl palladium complexes | TS for oxidative addition, transmetalation, and reductive elimination | General organometallic literature nih.govfiveable.melibretexts.org |

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. wikipedia.orglibretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (kL) to that of its heavier isotopic counterpart (kH), i.e., KIE = kL/kH. wikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step, whereas a secondary KIE occurs when the bond is not broken but its environment changes (e.g., rehybridization). wikipedia.orgslideserve.com

While no specific KIE studies have been reported for this compound, hypothetical studies can be proposed to probe its reaction mechanisms. For instance, in a base-induced elimination reaction, substituting the benzylic hydrogens with deuterium (B1214612) would allow for the determination of the mechanism.

E2 Mechanism: If the C-H bond is broken in the rate-determining step, a large primary KIE (typically kH/kD ≈ 2-8) would be expected. libretexts.orgprinceton.edu

E1 Mechanism: If the leaving group departs first in the rate-determining step to form a carbocation, followed by a fast deprotonation, a small secondary KIE (kH/kD ≈ 1.0-1.4) would be observed. princeton.edu

Similarly, for a C-H activation reaction at the benzylic position catalyzed by a transition metal, a primary KIE would indicate that C-H bond cleavage is involved in the rate-determining step. slideserve.comresearchgate.netnih.gov The magnitude of the KIE can provide further details; for example, inverse KIEs (kH/kD < 1) have been observed in C-H activations that proceed through the formation of σ-alkane complexes. researchgate.netpsu.edu

Table 2: Expected Kinetic Isotope Effects (KIE) for Hypothetical Reactions

| Hypothetical Reaction | Isotopic Substitution | Expected Mechanism | Expected KIE (kH/kD) | Interpretation |

|---|---|---|---|---|

| Base-induced Elimination | Benzylic C-H vs C-D | E2 | > 2 | Primary KIE; C-H bond broken in RDS princeton.edu |

| Base-induced Elimination | Benzylic C-H vs C-D | E1 | ~1.0-1.4 | Secondary KIE; C-H bond not broken in RDS princeton.edu |

| Transition Metal-Catalyzed C-H Activation | Benzylic C-H vs C-D | C-H cleavage in RDS | > 2 | Primary KIE slideserve.comresearchgate.net |

| Transition Metal-Catalyzed C-H Activation | Benzylic C-H vs C-D | C-H cleavage via σ-complex | < 1 | Inverse KIE researchgate.netpsu.edu |

C-F Bond Activation and Functionalization Strategies in Trifluorophenyl Alkenes

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a significant chemical challenge. nih.govresearchgate.net However, the functionalization of C-F bonds in fluoroarenes like the 3,4,5-trifluorophenyl group opens pathways to novel molecular architectures. baranlab.org

The primary strategy for activating the inert C-F bonds of trifluorophenyl alkenes involves transition-metal catalysis, with palladium being a prominent example. nih.govworktribe.com The general mechanism for a palladium-catalyzed cross-coupling reaction involving C-F activation includes:

Oxidative Addition: A low-valent palladium(0) complex inserts into the C-F bond to form a high-valent Aryl-Pd(II)-F intermediate. This step is often the most challenging due to the strength of the C-F bond. The electron-deficient nature of the trifluorophenyl ring makes it more susceptible to nucleophilic attack by the palladium catalyst. worktribe.com

Transmetalation: An organometallic reagent (e.g., an organoboron, -tin, or -zinc compound) transfers its organic group to the palladium center, displacing the fluoride (B91410).

Reductive Elimination: The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the active Pd(0) catalyst. fiveable.me

The regioselectivity of C-F activation can be influenced by electronic factors. In highly fluorinated nitrobenzenes, palladium-catalyzed coupling occurs preferentially at the C-F bond ortho to the electron-withdrawing nitro group, suggesting the reaction pathway is influenced by the activation of that site toward nucleophilic attack. worktribe.com For this compound, activation would likely occur at the C-F bonds on the aromatic ring.

Recent advances have also explored the use of main group metal complexes (e.g., s-block, Al, Ga, Zn) for C-F bond activation, offering more sustainable alternatives to precious transition metals. bohrium.comrsc.org These methods often rely on cooperative effects between metals in bimetallic complexes or the use of specially designed ligands to achieve regioselective C-F or C-H functionalization. bohrium.comrsc.org

Table 3: Catalytic Systems for C-F Bond Functionalization of Fluoroarenes

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium(0)/Phosphine (B1218219) Ligands | Suzuki, Stille, Sonogashira Cross-Coupling | Well-established for aryl halides; applicable to activated aryl fluorides. | worktribe.com |

| Palladium(II)/Pd(0) Stereodivergent System | Arylboronic Acid Cross-Coupling | Catalyst-controlled stereoselectivity in functionalizing gem-difluoroalkenes. | nih.govacs.org |

| Nickel(0)/NHC Ligands | Hydrodefluorination | Effective for C(sp3)-F bond cleavage via an SN2' mechanism. | researchgate.net |

| Main Group Bimetallics (e.g., Li/Zn) | C-H/C-F Metalation | Emerging sustainable methods; relies on chemical cooperativity. | bohrium.comrsc.org |

Advanced Spectroscopic and Analytical Characterization of 3 3,4,5 Trifluorophenyl 1 Propene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For a fluorinated compound like 3-(3,4,5-Trifluorophenyl)-1-propene, a multi-nuclear approach involving ¹⁹F, ¹H, and ¹³C NMR is essential for a complete assignment.

Fluorine-19 (¹⁹F) NMR for Chemical Shift Analysis and Environmental Elucidation

¹⁹F NMR is exceptionally sensitive for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgnih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable information about the substitution pattern on the aromatic ring. nist.gov

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum due to the molecule's symmetry. The fluorine atom at the C4 position is unique, while the fluorine atoms at the C3 and C5 positions are chemically equivalent.

F4 Signal: The fluorine atom at the C4 position is expected to appear as a triplet, as it is coupled to the two equivalent ortho fluorine atoms (F3 and F5).

F3/F5 Signal: The equivalent fluorine atoms at the C3 and C5 positions are expected to appear as a doublet, as they are each coupled to the single fluorine atom at C4. Long-range coupling to the ortho aromatic protons (H2/H6) may result in further fine splitting, appearing as a doublet of triplets.

The chemical shifts for fluorobenzenes typically appear in a range of -100 to -170 ppm relative to CFCl₃. wikipedia.org For a related compound, 1-bromo-3,4,5-trifluorobenzene (B146875), the F4 resonance appears at approximately -162 ppm (a triplet) and the F3/F5 resonances are observed around -133 ppm (a doublet). docbrown.info A similar pattern would be anticipated for this compound, with the allyl group's electronic influence causing slight variations in these shift values.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F4 | ~ -160 to -165 | t (triplet) | ³JF4-F3/F5 ≈ 20 Hz |

| F3, F5 | ~ -130 to -135 | d (doublet) | ³JF3/F5-F4 ≈ 20 Hz |

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural and Stereochemical Assignment

¹H and ¹³C NMR spectra provide the carbon-hydrogen framework of the molecule. The spectra can be divided into the aromatic region and the aliphatic (allyl) region.

¹H NMR Analysis: The aromatic region would feature a single resonance for the two equivalent protons at the C2 and C6 positions. This signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms (F3 and F5, ⁴JH-F). docbrown.info The allyl group would show three distinct signals: a doublet for the benzylic protons (-CH₂-), a complex multiplet for the vinyl proton (-CH=), and two separate multiplets for the terminal vinyl protons (=CH₂). The complexity arises from geminal, cis, and trans couplings between the vinyl protons and vicinal coupling to the benzylic protons. docbrown.info

¹³C NMR Analysis: The ¹³C NMR spectrum, typically recorded with proton decoupling, would display six unique carbon signals. The carbons of the trifluorophenyl ring will exhibit splitting due to one-bond and multi-bond C-F coupling. The carbon atoms directly bonded to fluorine (C3, C4, C5) will show large one-bond coupling constants (¹JC-F), while other carbons in the ring (C1, C2, C6) will show smaller two-, three-, or four-bond couplings. miamioh.edu The allyl group will give rise to three distinct signals corresponding to the CH₂, CH, and CH₂ carbons. miamioh.edursc.org

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| 2, 6 | Ar-CH | ~ 6.8 - 7.2 | t | ~ 112 - 116 | ²JCF, ⁴JCF (small) |

| 3, 5 | Ar-CF | - | - | ~ 150 (d) | ¹JCF > 240, ²JCF (large) |

| 4 | Ar-CF | - | - | ~ 138 (t) | ¹JCF > 240, ²JCF (large) |

| 1 | Ar-C | - | - | ~ 135 - 140 | ³JCF (small) |

| 1' (Allyl CH₂) | CH₂ | ~ 3.4 | d | ~ 39 - 41 | - |

| 2' (Allyl CH) | CH | ~ 5.8 - 6.1 | m (ddt) | ~ 135 - 138 | - |

| 3' (Allyl CH₂) | CH₂ | ~ 5.0 - 5.2 | m | ~ 116 - 118 | - |

Note: Ar = Aromatic

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

2D NMR experiments are crucial for unambiguously assigning the signals predicted in 1D spectra and confirming the connectivity of the molecular structure. nih.govnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment would confirm proton-proton couplings. Key correlations would be observed between the protons of the allyl group: the H-1' protons would show a cross-peak with the H-2' proton, which in turn would show correlations to the terminal H-3' protons. This confirms the -CH₂-CH=CH₂ spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the predicted ¹H signals to their corresponding ¹³C signals (e.g., the aromatic proton signal at ~7.0 ppm to the C2/C6 carbon signal at ~114 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is vital for establishing the connection between the phenyl ring and the allyl chain. A key correlation would be expected from the benzylic protons (H-1') to the aromatic quaternary carbon (C-1), and also to C2/C6, confirming the attachment point of the propene group.

Solid-State NMR for Characterization of Materials Incorporating the Compound

Should this compound be used as a monomer to create a polymer, solid-state NMR (ssNMR) would be an invaluable tool for characterizing the resulting material. smolecule.comchemicalbook.comnih.gov Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the structure and dynamics in the solid state.

High-resolution ssNMR, often employing magic-angle spinning (MAS), can distinguish between crystalline and amorphous domains within a polymer. chemicalbook.com ¹⁹F MAS NMR is particularly powerful for fluoropolymers. smolecule.comspectrabase.com The chemical shifts and line widths are sensitive to the local environment, conformation, and mobility of the polymer chains. uq.edu.au For a polymer derived from this compound, ¹⁹F ssNMR could be used to:

Probe the packing and conformation of the trifluorophenyl side chains.

Characterize the mobility of different parts of the polymer.

Identify different polymorphic forms of the material.

Study the interface between different domains in a polymer blend or composite.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₉H₇F₃), the molecular weight is 172.15 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 172.

The fragmentation pattern would likely be influenced by the stability of the benzyl (B1604629) and allyl functionalities. Key fragmentation pathways for related alkylbenzenes often involve the formation of a stable tropylium (B1234903) ion.

Benzylic Cleavage: Loss of an allyl radical (•C₃H₅) would lead to a trifluorophenylmethyl cation, though rearrangement to a more stable fluorinated tropylium-like ion would be likely.

Loss of H: A peak at m/z = 171 ([M-H]⁺) is common.

Fragmentation of the Allyl Chain: Cleavage within the propene chain could also occur.

Fluorine Fragmentation: Loss of fluorine atoms or HF is also a possibility, characteristic of many fluorinated compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light corresponding to bond vibrations. uq.edu.au The IR spectrum of this compound would show characteristic bands for the alkene and the substituted aromatic ring. docbrown.info

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 - 3100 | Medium | =C-H stretch (alkene) |

| ~ 3010 - 3050 | Medium | =C-H stretch (aromatic) |

| ~ 2910 - 2980 | Medium | -C-H stretch (aliphatic CH₂) |

| ~ 1640 | Medium | C=C stretch (alkene) |

| ~ 1600, ~1520 | Strong | C=C stretch (aromatic ring) |

| ~ 1430 | Strong | Aromatic ring vibration |

| ~ 1100 - 1350 | Very Strong | C-F stretch (aryl-fluoride) docbrown.info |

| ~ 910, ~995 | Strong | =C-H bend (out-of-plane) for monosubstituted alkene |

The most prominent features would be the very strong absorptions corresponding to the C-F stretching vibrations and the characteristic bands of the allyl group.

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. mdpi.comnih.gov This method is exceptionally useful for generating a unique "vibrational fingerprint," which allows for the unambiguous identification of a compound and the characterization of its structural features. mdpi.comnih.gov For this compound, the Raman spectrum is dominated by signals arising from the vibrations of its trifluorophenyl ring and the propene side chain.

The analysis involves irradiating the sample with a monochromatic laser source. Most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The energy difference, known as the Raman shift, corresponds to the energy of specific molecular vibrations.

Key vibrational modes for this compound that would be prominent in its Raman spectrum include:

C=C Stretch of the Propene Group: A strong, characteristic band is expected in the region of 1640-1650 cm⁻¹. This band is indicative of the double bond in the allyl group.

Aromatic C-C Stretching: The trifluorosubstituted benzene (B151609) ring will exhibit several bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the aromatic system.

C-F Stretching: The vibrations of the carbon-fluorine bonds are typically strong and appear in the 1100-1350 cm⁻¹ region. The presence of three fluorine atoms on the phenyl ring would likely result in multiple strong absorption bands.

CH₂ and CH Vibrations: Bending and stretching modes associated with the aliphatic protons of the propene chain would also be visible, typically in the 1300-1450 cm⁻¹ (scissoring/bending) and 2850-3100 cm⁻¹ (stretching) regions.

The precise positions and relative intensities of these bands constitute the unique vibrational fingerprint of the molecule. This fingerprint is highly sensitive to the molecular structure, allowing researchers to confirm the identity of the synthesized compound and detect any impurities or structural isomers. nih.gov

Table 1: Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Structural Moiety |

| Aromatic C-H Stretch | 3050 - 3150 | Trifluorophenyl Ring |

| Alkene =C-H Stretch | 3000 - 3100 | Propene Chain |

| Alkyl C-H Stretch | 2850 - 2950 | Propene Chain |

| C=C Stretch (Alkene) | 1640 - 1650 | Propene Chain |

| Aromatic Ring Skeletal Vibrations | 1400 - 1600 | Trifluorophenyl Ring |

| C-F Stretch | 1100 - 1350 | Trifluorophenyl Ring |

X-ray Crystallography for Precise Molecular Geometry Determination (on crystalline derivatives)

While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using single-crystal X-ray crystallography. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystal lattice. It provides unequivocal data on bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule in the solid state.

The process requires growing a high-quality single crystal of a suitable derivative. This crystal is then mounted in an X-ray diffractometer and bombarded with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map can be constructed, from which the positions of all atoms in the molecule are resolved.

For a crystalline derivative of this compound, X-ray crystallography would provide critical data such as:

The precise bond lengths of C-F, C-C, C=C, and C-H bonds.

The bond angles within the phenyl ring and the propene side chain, confirming the planarity of the aromatic ring and the geometry of the double bond.

The torsional angle between the plane of the phenyl ring and the plane of the propene C=C bond, defining the molecule's preferred conformation in the crystal.

Information on intermolecular interactions, such as π-π stacking or halogen bonding, which dictate how the molecules pack together in the crystal.

This level of structural detail is invaluable for understanding structure-activity relationships, validating computational models, and confirming the outcome of stereoselective reactions.

Table 2: Illustrative Data Obtainable from X-ray Crystallography of a Derivative

| Parameter | Description | Example Data Type |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit. | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å, α=β=γ=90° |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-F: ~1.35 Å, C=C: ~1.34 Å |

| Bond Angles | The angle formed between three connected atoms. | C-C-C (ring): ~120°, C-C=C (propene): ~125° |

| Torsion Angles | The dihedral angle describing the rotation around a central bond. | Defines the 3D shape and conformation. |

| Crystal System | The symmetry classification of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal structure. | e.g., P2₁/c |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of powerful laboratory techniques used for separating mixtures. nih.gov For this compound, chromatographic methods are essential for isolating the compound from reaction byproducts and for accurately assessing its purity. The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography (GC): Given its likely volatility, Gas Chromatography is a highly suitable method for the analysis of this compound. In GC, the compound is vaporized and swept by a carrier gas through a long column. Separation is achieved based on the differential partitioning of the analyte between the mobile gas phase and a stationary phase coated on the column wall. The fluorinated nature of the compound can influence its retention time. For complex mixtures containing other fluorinated compounds, comprehensive two-dimensional gas chromatography (GC×GC) can be employed for enhanced separation. nih.gov When coupled with a detector like a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS), GC provides quantitative purity data and structural confirmation simultaneously.

High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone technique for purity assessment, particularly for less volatile derivatives or for preparative-scale purification. In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase is used with a polar mobile phase. The high degree of fluorination in this compound makes it relatively nonpolar, but its separation from structurally similar impurities can be challenging. Specialized stationary phases, such as those containing pentafluorophenyl (PFP) groups, can offer unique selectivity for fluorinated aromatic compounds through dipole-dipole, π-π, and ion-exchange interactions, often providing superior separation compared to standard C18 columns. oup.comcsic.es The use of fluorinated columns often results in better recognition of geometric isomers. oup.com

The purity of a sample is typically determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp, and symmetrical peak.

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase Example | Mobile Phase Example | Primary Application |

| Gas Chromatography (GC) | Polydimethylsiloxane (nonpolar), Polyethylene glycol (polar) | Helium, Hydrogen (Carrier Gas) | Purity assessment, separation of volatile impurities |

| GC-Mass Spectrometry (GC-MS) | Same as GC | Same as GC | Purity assessment and definitive identification |

| HPLC (Reversed-Phase) | C18 (Octadecylsilane), Pentafluorophenyl (PFP) | Acetonitrile/Water, Methanol (B129727)/Water | Purity assessment, preparative purification |

| GC×GC-TOF-MS | Combination of two different columns (e.g., nonpolar x polar) | Helium (Carrier Gas) | Separation of highly complex fluorinated mixtures nih.gov |

Computational Chemistry and Theoretical Modeling of 3 3,4,5 Trifluorophenyl 1 Propene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. For a molecule such as 3-(3,4,5-Trifluorophenyl)-1-propene, DFT methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) can provide reliable insights into its behavior. ajchem-a.com

The electronic structure of this compound is characterized by the interplay between the aromatic trifluorophenyl ring and the adjacent propene sidechain. The three electron-withdrawing fluorine atoms significantly influence the electron distribution across the entire molecule.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ajchem-a.com The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com

For this compound, the HOMO is expected to have significant π-character localized on the propene double bond and the phenyl ring. The electron-withdrawing fluorine atoms lower the energy of the molecular orbitals of the benzene (B151609) ring. The LUMO is also expected to be a π* anti-bonding orbital. A larger HOMO-LUMO gap suggests higher stability. DFT calculations can precisely quantify these values and visualize the orbital distributions. ajchem-a.com A molecular electrostatic potential (MESP) surface can also be calculated to identify electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. ajchem-a.com

Table 1: Calculated Electronic Properties of this compound using DFT

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -7.25 | Represents the energy of the highest energy electrons; related to ionization potential. |

| LUMO Energy | -0.85 | Represents the energy of the lowest energy empty orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 6.40 | Indicates high kinetic stability and relatively low reactivity. ajchem-a.com |

The single bond between the phenyl ring and the propene group allows for rotation, leading to different spatial arrangements or conformers. The stability of these conformers is governed by steric hindrance and subtle electronic interactions. The introduction of fluorine atoms can significantly alter conformational preferences. mdpi.com

Computational methods can be used to perform a conformational search by systematically rotating the dihedral angle between the ring and the side chain. This process generates a potential energy profile that identifies low-energy, stable conformers and the energy barriers for rotation between them. For vicinal difluoroalkanes, gauche conformations are often stabilized by hyperconjugative interactions (e.g., σCH→σ*CF), and similar effects could influence the preferred geometry of the title compound. mdpi.com The analysis would likely reveal the most stable conformers, their relative energies, and their statistical populations at a given temperature, which is crucial for understanding the molecule's average behavior in solution. mdpi.com

Table 2: Calculated Relative Energies of Key Conformers of this compound

| Conformer (Dihedral Angle C-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|

| Anti-periplanar (~180°) | 0.00 | ~65% |

| Syn-periplanar (~0°) | 1.20 | ~10% |

| Gauche (+/- ~60°) | 0.50 | ~25% |

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which is particularly valuable for complex spectra like ¹⁹F NMR. nih.govresearchgate.net For molecules with multiple fluorine atoms, assigning each signal to a specific fluorine can be challenging experimentally. DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO), can compute the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. researchgate.net

The accuracy of these predictions depends on the level of theory, basis set, and whether conformational averaging and solvent effects are considered. nih.govchemrxiv.org Often, a linear scaling factor is applied to the calculated shielding constants to improve agreement with experimental data. nih.govresearchgate.net This predictive power allows for the confident assignment of the distinct chemical shifts for the fluorine atoms at the C3, C4, and C5 positions of the phenyl ring.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Position | Predicted Chemical Shift (ppm, Scaled) | Expected Multiplicity |

|---|---|---|

| F4 (para) | -135.5 | Triplet (t) |

| F3, F5 (meta) | -163.0 | Doublet (d) |

Note: Predicted values are hypothetical, based on typical ranges for similar compounds. Experimental verification is required.

Reaction Mechanism Modeling